Cas no 7048-01-3 (3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 3-phenylprop-2-enoate)

3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 3-phenylprop-2-enoate structure
7048-01-3 structure
Product name:3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 3-phenylprop-2-enoate
CAS No:7048-01-3
MF:C22H14O4S
MW:374.409164905548
CID:1743891
PubChem ID:5264745

3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 3-phenylprop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 3-phenylprop-2-enoate
    • DTXSID70414352
    • 3-Oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 3-phenylprop-2-enoate
    • 7048-01-3
    • Inchi: InChI=1S/C22H14O4S/c23-21(11-8-15-5-2-1-3-6-15)25-16-9-10-18-19(13-16)26-20(22(18)24)14-17-7-4-12-27-17/h1-14H
    • InChI Key: YVHQDVSLPUJQIM-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3

Computed Properties

  • Exact Mass: 374.06132
  • Monoisotopic Mass: 374.06128010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • Topological Polar Surface Area: 80.8Ų
  • XLogP3: 5.2

Experimental Properties

  • PSA: 52.6

3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 3-phenylprop-2-enoate Related Literature

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